molecular formula C4H4N6O B13092413 [1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine CAS No. 30745-07-4

[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine

Cat. No.: B13092413
CAS No.: 30745-07-4
M. Wt: 152.11 g/mol
InChI Key: NZCSTUJNXMNBJJ-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine is a fused heterocyclic compound known for its high nitrogen content and unique structural properties. This compound has garnered significant interest in the field of energetic materials due to its high density, positive enthalpy of formation, and superior detonation properties compared to traditional nitramine-based explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine typically involves nitration reactions. One common method includes the nitration of the fused 5,7-diamino pyrimidine derivative using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield fused ring nitrate salts and ring-open nitrate salts . The cesium salt of the fused nitramine derivative can also be synthesized through this method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the nitration process and the use of high-yield synthesis techniques suggest potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including nitration, aminative ring-opening, and nucleophilic addition reactions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine involves its high nitrogen content and unique structural properties, which contribute to its high enthalpy of formation and detonation characteristics. The compound’s molecular targets and pathways are primarily related to its energetic properties, making it suitable for applications in explosives and propellants .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
  • Fused ring nitrate salts
  • Ring-open nitrate salts

Uniqueness

Compared to similar compounds, [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine exhibits superior detonation properties, higher density, and better oxygen balance. These characteristics make it a valuable compound in the field of energetic materials .

Properties

CAS No.

30745-07-4

Molecular Formula

C4H4N6O

Molecular Weight

152.11 g/mol

IUPAC Name

[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C4H4N6O/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H4,5,6,7,8,10)

InChI Key

NZCSTUJNXMNBJJ-UHFFFAOYSA-N

Canonical SMILES

C12=NON=C1N=C(N=C2N)N

Origin of Product

United States

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